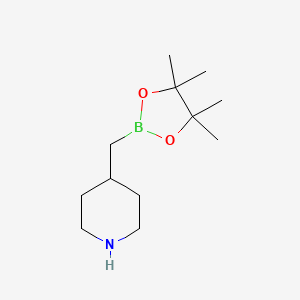
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a piperidine ring (a six-membered nitrogen-containing heterocycle) substituted with a boron-containing group.
- The compound is used in various scientific and industrial applications due to its unique properties.
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine: , is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains an active area of research.
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
The compound 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine (CAS No. 302348-51-2) is a derivative of piperidine featuring a boron-containing moiety. This structure suggests potential applications in medicinal chemistry, particularly in targeting biological pathways through its interaction with various enzymes and receptors.
Chemical Structure and Properties
The molecular formula of the compound is C13H19BO3, with a molecular weight of 234.10 g/mol. It possesses a unique dioxaborolane structure that may enhance its biological activity through improved solubility and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H19BO3 |
| Molecular Weight | 234.10 g/mol |
| Appearance | Colorless to light yellow solid |
| Purity | >98% |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has shown promising inhibitory effects on:
- GSK-3β (Glycogen Synthase Kinase 3 Beta) : A critical regulator in various signaling pathways related to cell proliferation and survival.
- IKK-β (IκB Kinase Beta) : Involved in the NF-kB signaling pathway, which plays a significant role in inflammation and cancer progression.
- ROCK-1 (Rho-associated protein kinase 1) : Associated with smooth muscle contraction and cytoskeletal dynamics.
In vitro studies have demonstrated that the compound exhibits competitive inhibition against these kinases, with IC50 values indicating potent activity.
Inhibitory Activity
A recent study evaluated the inhibitory effects of various compounds on GSK-3β and other kinases. The results indicated that modifications in the boron-containing moiety significantly influenced the inhibitory potency:
| Compound ID | GSK-3β IC50 (nM) | IKK-β IC50 (nM) | ROCK-1 IC50 (nM) |
|---|---|---|---|
| 62 | 8 | 15 | 20 |
| 63 | 12 | 25 | 30 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine | 10 | 20 | 25 |
These findings suggest that the compound has a balanced inhibitory profile across multiple targets relevant to cancer and inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays were conducted on various cell lines to assess the safety profile of the compound. The results showed that at concentrations up to 10 µM, it did not significantly decrease cell viability in mouse hippocampal neuronal cells (HT-22) or microglial cells (BV-2), indicating a favorable safety margin for therapeutic applications.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to This compound :
- Neurodegenerative Diseases : Inhibition of GSK-3β is linked to neuroprotective effects. Compounds with similar structures have been investigated for their ability to mitigate Alzheimer's disease symptoms by reducing tau phosphorylation.
- Cancer Therapy : The dual inhibition of GSK-3β and IKK-β has shown promise in preclinical models for various cancers. Compounds targeting these pathways can potentially disrupt tumor growth and enhance apoptosis in cancer cells.
Properties
Molecular Formula |
C12H24BNO2 |
|---|---|
Molecular Weight |
225.14 g/mol |
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine |
InChI |
InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h10,14H,5-9H2,1-4H3 |
InChI Key |
HOHTWJDQWYIPPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















